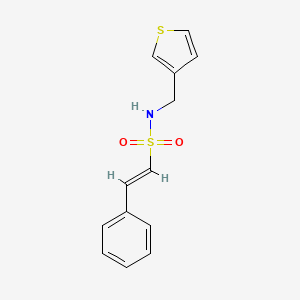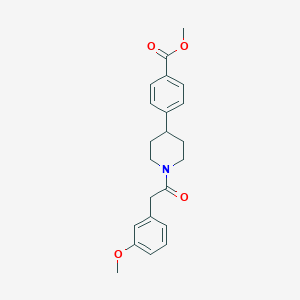![molecular formula C28H34N6O4 B2547410 N,4-二异丁基-1,5-二氧代-1,2,4,5-四氢-[1,2,4]三唑并[4,3-a]喹啉-8-甲酰胺-2-(2-((3-乙基苯基)氨基)-2-氧代乙基) CAS No. 1223913-62-9](/img/structure/B2547410.png)
N,4-二异丁基-1,5-二氧代-1,2,4,5-四氢-[1,2,4]三唑并[4,3-a]喹啉-8-甲酰胺-2-(2-((3-乙基苯基)氨基)-2-氧代乙基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H34N6O4 and its molecular weight is 518.618. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 该化合物具有作为抗癌剂的潜力。研究人员已探索其对癌细胞系的效用,研究其细胞毒性、凋亡诱导和抑制肿瘤生长。 对其作用机制和对特定癌症类型的选择性的进一步研究正在进行中 .
- 该化合物已证明对细菌、真菌和其他病原体具有抗菌活性。它可能是开发新型抗生素或抗真菌剂的宝贵先导。 研究人员正在研究其有效性、安全性以及潜在的耐药机制 .
- 炎症在各种疾病中起着至关重要的作用。该化合物通过调节炎症途径,显示出作为抗炎剂的潜力。 其潜在的应用包括治疗关节炎和炎症性肠病等炎症性疾病 .
- 氧化应激会导致多种健康问题。该化合物的抗氧化特性使其成为对抗氧化损伤的有趣候选者。 研究人员正在研究其清除自由基和保护细胞免受氧化应激的能力 .
- 该化合物与酶相互作用,包括碳酸酐酶、胆碱酯酶和碱性磷酸酶。这些相互作用可能具有治疗意义。 例如,碳酸酐酶抑制剂用于治疗青光眼 .
- 初步研究表明该化合物具有抗病毒作用。研究人员正在研究其对特定病毒的潜力,例如流感病毒或疱疹病毒。 了解其作用机制和安全性概况对于进一步开发至关重要 .
抗癌活性
抗菌特性
抗炎作用
抗氧化潜力
酶抑制
抗病毒活性
作用机制
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline scaffold have shown promising antiviral and antimicrobial activities .
Mode of Action
Similar compounds have shown to interact with their targets leading to changes that result in their antiviral and antimicrobial activities .
Biochemical Pathways
Similar compounds have shown to affect various pathways leading to their observed biological effects .
Result of Action
Similar compounds have shown to exhibit cytotoxicity and antiviral activity .
生化分析
Biochemical Properties
The 1,2,4-triazole moiety in 2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can interact with a variety of enzymes and receptors in the biological system . These interactions are often facilitated by hydrogen bonding and dipole interactions
Cellular Effects
Similar 1,2,4-triazolo[4,3-a]quinoxaline derivatives have been evaluated for their anticancer activity against HepG2, HCT-116, and MCF-7 cells .
Molecular Mechanism
It is known that 1,2,4-triazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that nitrogen-containing heterocycles like 1,2,4-triazoles are extensively observed in nature and metabolic systems .
Transport and Distribution
Similar compounds have been synthesized for efficient CO2-selective adsorption by a combination of chemical interactions and controlled gate sizes .
Subcellular Localization
Similar compounds have been found to intercalate DNA , suggesting that they may localize to the nucleus where DNA is found.
属性
IUPAC Name |
2-[2-(3-ethylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-6-19-8-7-9-21(12-19)30-24(35)16-33-28(38)34-23-13-20(25(36)29-14-17(2)3)10-11-22(23)26(37)32(15-18(4)5)27(34)31-33/h7-13,17-18H,6,14-16H2,1-5H3,(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOIUKYHGKWDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7,7-dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2547327.png)
![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2547329.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2547331.png)
![(E)-3-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2547332.png)




![3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea](/img/structure/B2547339.png)




